

An In-depth Technical Guide to 4-Fluoro-2-(morpholinomethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-(morpholinomethyl)benzaldehyde

Cat. No.: B7990472

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Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-2-(morpholinomethyl)benzaldehyde**, a key synthetic intermediate in pharmaceutical and materials science research. The document details the compound's chemical identity, including its IUPAC name and physicochemical properties. A significant focus is placed on its synthesis, elucidating a common and efficient protocol, discussing the underlying reaction mechanisms, and providing a step-by-step experimental procedure. Furthermore, this guide explores the applications of this versatile benzaldehyde derivative, particularly its role as a building block in the development of novel bioactive molecules. Spectroscopic characterization data and critical safety information are also presented to ensure proper handling, characterization, and application in a laboratory setting.

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is 4-Fluoro-2-(morpholin-4-ylmethyl)benzaldehyde. It is systematically named by identifying the parent benzaldehyde structure, with a fluorine atom

at position 4 and a morpholin-4-ylmethyl group at position 2 of the benzene ring.

Key identifiers for this compound are crucial for accurate documentation and material procurement.

- CAS Number: 1443303-40-9[1]
- Molecular Formula: C₁₂H₁₄FNO₂[1]
- Molecular Weight: 223.24 g/mol [1][2]
- SMILES Code: O=CC1=CC=C(F)C=C1CN2CCOCC2[1]

Physicochemical Data

The physical and chemical properties of **4-Fluoro-2-(morphinomethyl)benzaldehyde** determine its behavior in various solvents and reaction conditions, which is critical for its application in synthesis.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ FNO ₂	[1]
Molecular Weight	223.24 g/mol	[1][2]
Purity/Specification	Typically ≥95%	N/A
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Synthesis and Mechanistic Insights

The synthesis of **4-Fluoro-2-(morphinomethyl)benzaldehyde** is most commonly achieved via a variation of the Mannich reaction or through nucleophilic substitution on a pre-functionalized benzaldehyde derivative. The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the ortho-position of a benzaldehyde precursor activated by other means or a related precursor), formaldehyde, and a secondary amine (morpholine)[4][5][6].

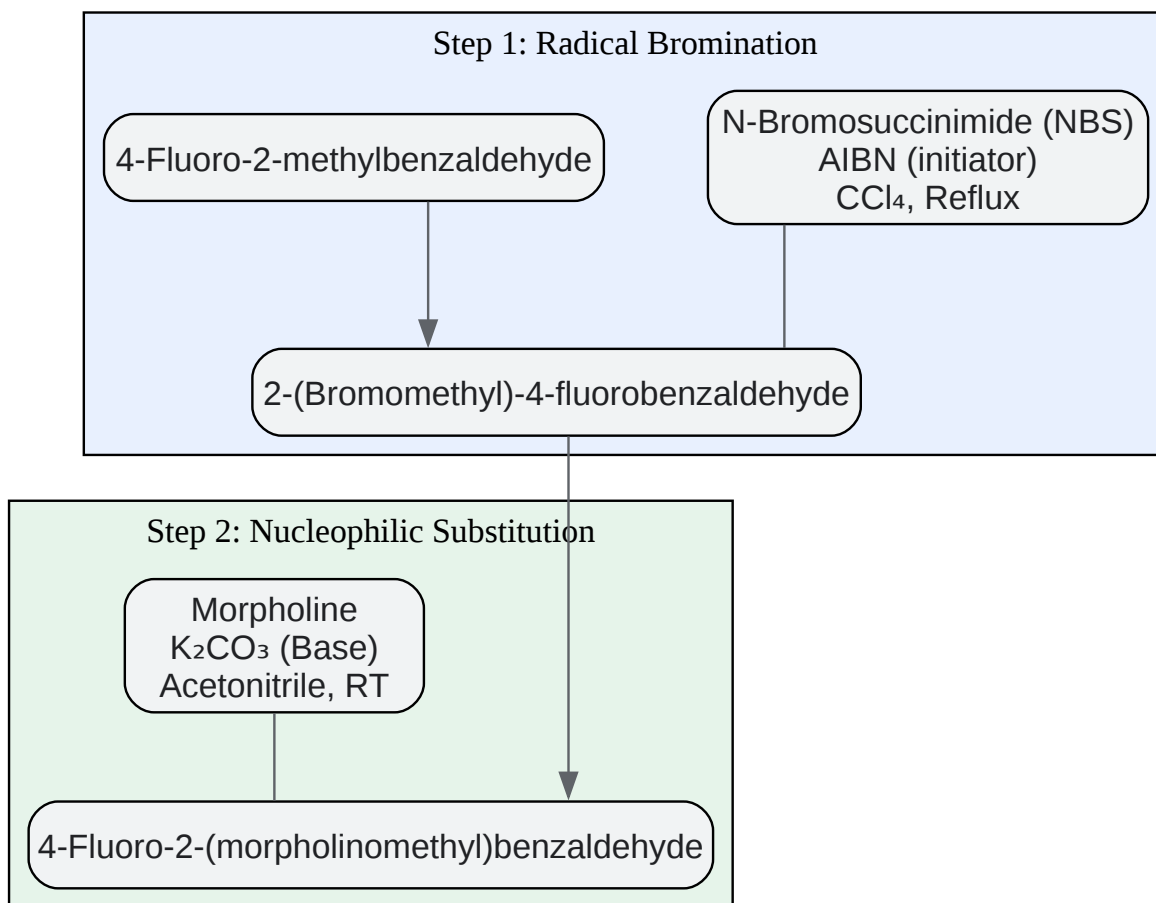
A prevalent synthetic route involves the reaction of 4-fluoro-2-methylbenzaldehyde with N-bromosuccinimide (NBS) to form 2-(bromomethyl)-4-fluorobenzaldehyde, followed by a nucleophilic substitution with morpholine.

Overview of Synthetic Strategy

The two-step synthesis provides a reliable method for obtaining the target compound with good yield and purity.

- **Bromination:** The initial step involves the radical bromination of the methyl group on 4-fluoro-2-methylbenzaldehyde. This is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The benzylic position is particularly susceptible to radical halogenation.
- **Nucleophilic Substitution:** The resulting benzylic bromide is a potent electrophile. It readily reacts with morpholine, a secondary amine, which acts as a nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **4-Fluoro-2-(morpholinomethyl)benzaldehyde**.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzaldehyde

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 equiv) in a suitable solvent like carbon tetrachloride (CCl₄).

- **Reagent Addition:** Add N-bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
- **Reaction Conditions:** Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 2: Synthesis of **4-Fluoro-2-(morpholinomethyl)benzaldehyde**

- **Reaction Setup:** Dissolve the crude 2-(bromomethyl)-4-fluorobenzaldehyde (1.0 equiv) in a polar aprotic solvent such as acetonitrile.
- **Reagent Addition:** Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) as a base, followed by the slow addition of morpholine (1.2 equiv).
- **Reaction Conditions:** Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
- **Work-up:** Filter the solid potassium salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess morpholine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or flash column chromatography to yield **4-Fluoro-2-(morpholinomethyl)benzaldehyde** as a solid.

Mechanistic Discussion

- **Causality in Bromination:** The choice of NBS as a brominating agent is critical as it maintains a low, constant concentration of bromine in the reaction mixture, which favors radical

substitution over electrophilic addition to the aromatic ring. AIBN is a standard thermal initiator that decomposes to form nitrogen gas and cyanoisopropyl radicals, which then initiate the halogenation chain reaction.

- Rationale for Nucleophilic Substitution Conditions: Potassium carbonate is used as a mild, inexpensive base that is insoluble in acetonitrile. This creates a heterogeneous reaction mixture, and its role is to scavenge the HBr produced during the substitution, preventing the protonation of morpholine, which would render it non-nucleophilic. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not participate in the reaction.

Applications in Drug Development and Organic Synthesis

4-Fluoro-2-(morpholinomethyl)benzaldehyde is a valuable building block in medicinal chemistry. The benzaldehyde functional group allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and oximes. The morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, to the final drug candidate. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation[7].

This scaffold is utilized in the synthesis of various biologically active compounds, including inhibitors of enzymes and modulators of receptors. For instance, similar fluorinated benzaldehyde derivatives are used in developing anti-inflammatory and anti-cancer agents[7].

Spectroscopic Analysis

Characterization of the final product is essential to confirm its identity and purity.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the benzylic methylene protons (singlet, ~3.6 ppm), and the morpholine protons (two triplets, ~3.7 and ~2.5 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~192 ppm), aromatic carbons (with C-F coupling), the benzylic carbon (~62 ppm), and the two

distinct carbons of the morpholine ring.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to the calculated exact mass of 223.1009[2].

Safety, Handling, and Storage

- Safety: **4-Fluoro-2-(morpholinomethyl)benzaldehyde** should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation[8].
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation[3].

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